2-Chloro-3-ethyl-6-methoxyquinoline
Overview
Description
2-Chloro-3-ethyl-6-methoxyquinoline is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-6-methoxyquinoline typically involves the chlorination of 3-ethyl-6-methoxyquinoline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 2-position of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethyl-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Formation of 2-amino-3-ethyl-6-methoxyquinoline or 2-thio-3-ethyl-6-methoxyquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-3-ethyl-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s methoxy and ethyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-Chloro-6-methoxyquinoline: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2-Chloro-3-methylquinoxaline: Contains a different heterocyclic core, which can lead to distinct chemical and biological properties.
8-Hydroxy-2-quinolinecarboxaldehyde:
Uniqueness: 2-Chloro-3-ethyl-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-ethyl-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIMUKHSYAPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653613 | |
Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-07-0 | |
Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.